4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-bromoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-21-8-2-7-16-12(14(19)20)9-13(18)17-11-5-3-10(15)4-6-11/h3-6,12,16H,2,7-9H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKMPMAIEYJDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-bromonitrobenzene, undergoes nitration followed by reduction to yield 4-bromoaniline.
Amidation: 4-bromoaniline is then reacted with 3-methoxypropylamine under controlled conditions to form the intermediate product.
Condensation: The intermediate product is further condensed with a suitable oxobutanoic acid derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound belongs to a class of 4-oxobutanoic acid derivatives with variable substituents at the 2- and 4-positions. Below is a comparative analysis of analogs identified in the evidence:
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Pharmacological Data: Limited activity data for the target compound highlight a need for experimental validation of hTS inhibition or other targets.
- Safety Profile : The methoxy group may mitigate hazards observed in analogs (e.g., indole derivatives in ), but dedicated toxicity studies are required .
Biological Activity
4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a candidate for therapeutic applications. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . The compound contains functional groups that contribute to its biological activity, including an amine and a carbonyl group.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Amine : The reaction of 4-bromoaniline with 3-methoxypropylamine.
- Oxidation and Condensation : The subsequent reaction with oxobutanoic acid derivatives to form the desired product.
Anticancer Activity
Research indicates that derivatives of 4-oxobutanoic acids have shown promising anticancer properties. In particular, compounds that inhibit carbonic anhydrase IX (CA IX) are noteworthy due to CA IX's overexpression in various tumors. The mechanism involves:
- Enzyme Inhibition : The compound inhibits CA IX, leading to disrupted pH regulation in tumor cells, which may reduce cell proliferation and induce apoptosis .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties by interfering with nucleic acid synthesis in pathogens. This activity is essential for developing new antimicrobial agents against resistant strains .
Antioxidant Activity
Metal complexes derived from this ligand have been evaluated for antioxidant activity. Notably, complexes with Zn(II) and Sb(III) ions showed significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Particularly through the inhibition of CA IX, which plays a crucial role in tumor cell metabolism.
- Interference with Microbial Growth : By disrupting nucleic acid synthesis in bacteria and fungi.
- Antioxidant Mechanisms : Through metal complexation that enhances radical scavenging abilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((4-bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step protocol involving amide coupling between 4-bromoaniline and a suitably protected oxobutanoic acid derivative. The 3-methoxypropylamine moiety is introduced via nucleophilic substitution or reductive amination. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (δ 7.4–7.6 ppm for aromatic protons, δ 3.3–3.5 ppm for methoxypropyl groups) .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies involve incubating the compound in buffers (pH 2–10) at 25°C and 37°C for 24–72 hours. Degradation is monitored via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the amide bond). Thermal stability is assessed using differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. UV-Vis spectroscopy (λmax ~260 nm) quantifies degradation kinetics .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Use enzyme inhibition assays (e.g., human thymidylate synthase, hTS) with IC50 determination via spectrophotometric monitoring of dUMP conversion to dTMP. Cellular assays include viability tests (MTT assay) in cancer cell lines (e.g., HCT-116) and apoptosis markers (Annexin V/PI staining). Solubility in DMSO/PBS is critical for dose consistency .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?
- Methodology : Co-crystallize the compound with target proteins (e.g., hTS) using vapor diffusion. Data collection at 100 K with synchrotron radiation (λ = 0.98 Å) and refinement via SHELXL (for small-molecule accuracy) or PHENIX (for macromolecular complexes). OLEX2 integrates structure solution (SHELXD), refinement, and visualization. Anisotropic displacement parameters (ADPs) resolve disorder in the methoxypropyl chain .
Q. What computational strategies validate molecular docking interactions with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level). Validate poses with MD simulations (AMBER or GROMACS) over 100 ns to assess binding stability. Compare docking scores with structurally analogous inhibitors (e.g., 4-((3,5-dichlorophenyl)amino) derivatives) to identify key halogen bonding or hydrophobic interactions .
Q. How do researchers address contradictions in biological activity data across cell lines?
- Methodology : Cross-validate results using orthogonal assays (e.g., Western blot for target protein inhibition vs. transcriptomics). Assess off-target effects via kinome-wide profiling (KinomeScan) or CRISPR-Cas9 knockout models. For example, discrepancies in IC50 values may arise from differential expression of drug transporters (e.g., ABCB1) .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Methodology : Administer the compound intravenously/orally in rodent models and collect plasma/tissue samples at timed intervals. Quantify via LC-MS/MS (LOQ = 1 ng/mL). Key parameters: bioavailability (F%), half-life (t1/2), and volume of distribution (Vd). Compare with prodrug derivatives (e.g., esterified carboxylate) to enhance absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
